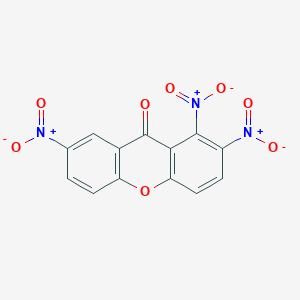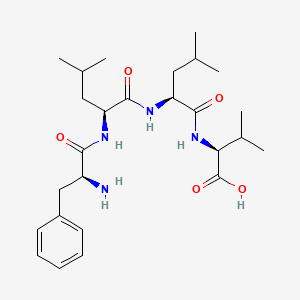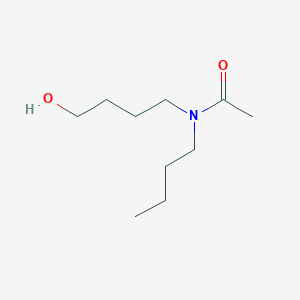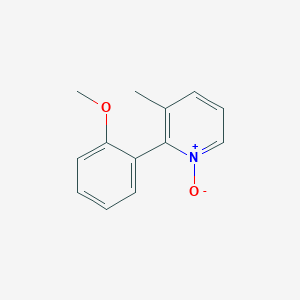
9H-Xanthen-9-one, 1,2,7-trinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Xanthen-9-one, 1,2,7-trinitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are widely distributed in nature, particularly in plants, fungi, and lichens . The trinitro derivative is characterized by the presence of three nitro groups at positions 1, 2, and 7 on the xanthone core, which significantly alters its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 1,2,7-trinitro- typically involves nitration reactions. One common method is the nitration of 9H-xanthen-9-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
化学反応の分析
Types of Reactions
9H-Xanthen-9-one, 1,2,7-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted xanthones depending on the reagents used.
科学的研究の応用
9H-Xanthen-9-one, 1,2,7-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 9H-Xanthen-9-one, 1,2,7-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, which is a basis for its potential antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
9H-Xanthen-9-one: The parent compound without nitro groups.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: A reduced form of xanthone.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: A mono-nitro derivative.
Uniqueness
9H-Xanthen-9-one, 1,2,7-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its mono- or non-nitrated counterparts. The trinitro derivative exhibits distinct chemical properties that make it valuable for specific applications in research and industry .
特性
CAS番号 |
185141-39-3 |
|---|---|
分子式 |
C13H5N3O8 |
分子量 |
331.19 g/mol |
IUPAC名 |
1,2,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-13-7-5-6(14(18)19)1-3-9(7)24-10-4-2-8(15(20)21)12(11(10)13)16(22)23/h1-5H |
InChIキー |
JJPMCVJMXCDMMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)


![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)

![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)

